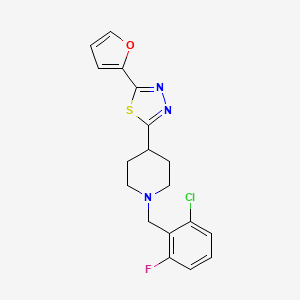

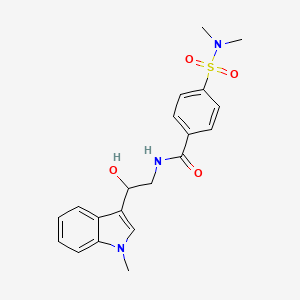

![molecular formula C14H15N5O3 B2937701 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 899752-09-1](/img/structure/B2937701.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo [3,4-d]pyrimidine ring system . This system consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-5-Lipoxygenase Agents

The compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has been studied for its potential in cancer treatment and as an anti-5-lipoxygenase agent. A study synthesized a series of related pyrazolopyrimidines and evaluated their cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7. The study also assessed their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).

Synthesis Catalyzed by Brønsted-Acidic Ionic Liquids

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a class of compounds including this compound. This study used Brønsted-acidic ionic liquids as catalysts for the synthesis process. This method was efficient and eco-friendly, offering a new pathway for creating similar compounds (Tavakoli-Hoseini et al., 2011).

Anti-Avian Influenza Virus Activity

Research into the anti-avian influenza virus activity of related compounds included the synthesis of novel heterocyclic compounds based on furanone and pyrazolopyrimidine derivatives. These compounds demonstrated significant antiviral activity against the H5N1 avian influenza virus, showcasing the potential of this chemical class in antiviral research (Flefel et al., 2012).

Insecticidal and Antibacterial Potential

A study explored the synthesis of pyrimidine linked pyrazole heterocyclics, which are structurally related to the compound . These compounds were evaluated for their insecticidal and antibacterial potential, indicating the broader utility of this chemical class in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Fungicide Applications

The compound's structure is similar to those studied for fungicide applications. Research into the structure-activity relationships of related carboxamide fungicides demonstrated the effectiveness of certain pyrazole and pyrimidine derivatives in controlling fungal diseases, suggesting potential agricultural applications (Masatsugu et al., 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been used in various biological studies

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, including catalytic protodeboronation . This involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The catalytic protodeboronation process mentioned earlier is a valuable transformation in organic synthesis . This suggests that the compound could potentially affect pathways involving alkene hydromethylation.

Result of Action

The catalytic protodeboronation process can lead to valuable transformations in organic synthesis , suggesting potential applications in the synthesis of complex organic compounds.

Eigenschaften

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-14(2,3)19-11-9(7-16-19)13(21)18(8-15-11)17-12(20)10-5-4-6-22-10/h4-8H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELFLIYSYKNWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2937618.png)

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)

![Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2937635.png)

![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2937638.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione](/img/structure/B2937640.png)

![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)